Cas no 1417576-01-2 (N-Ethyl Azilsartan Medoxomil)

N-Ethyl Azilsartan Medoxomil 化学的及び物理的性質
名前と識別子
-
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]
- N-Ethyl Azilsartan Medoxomil
-
- インチ: 1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3
- InChIKey: MKIYPVLTVAXBIW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=NC2C=CC=C(C(=O)OCC3=C(C)OC(=O)O3)C=2N1CC1C=CC(=CC=1)C1=CC=CC=C1C1=NOC(N1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 44
- 回転可能化学結合数: 11
- 複雑さ: 1150
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 131
N-Ethyl Azilsartan Medoxomil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D289263-25mg |
N-Ethyl Azilsartan Medoxomil |
1417576-01-2 | 25mg |
$110.00 | 2023-05-18 | ||
TRC | D289263-50mg |
N-Ethyl Azilsartan Medoxomil |
1417576-01-2 | 50mg |
$196.00 | 2023-05-18 | ||
TRC | D289263-250mg |
N-Ethyl Azilsartan Medoxomil |
1417576-01-2 | 250mg |
$ 800.00 | 2023-09-08 | ||
TRC | D289263-100mg |
N-Ethyl Azilsartan Medoxomil |
1417576-01-2 | 100mg |
$374.00 | 2023-05-18 |
N-Ethyl Azilsartan Medoxomil 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
N-Ethyl Azilsartan Medoxomilに関する追加情報
Professional Introduction to N-Ethyl Azilsartan Medoxomil (CAS No. 1417576-01-2)
N-Ethyl Azilsartan Medoxomil, a compound with the chemical identifier CAS No. 1417576-01-2, represents a significant advancement in the field of pharmaceutical chemistry and medicine. This compound belongs to the class of angiotensin II receptor blockers (ARBs), which are widely recognized for their efficacy in managing hypertension and related cardiovascular conditions. The introduction of N-Ethyl Azilsartan Medoxomil into therapeutic regimens has garnered considerable attention due to its unique pharmacological profile and potential benefits over conventional ARBs.
The molecular structure of N-Ethyl Azilsartan Medoxomil incorporates modifications that enhance its binding affinity to the angiotensin II type 1 (AT1) receptor, thereby blocking the action of angiotensin II, a peptide that constricts blood vessels and increases blood pressure. This mechanism of action is pivotal in lowering blood pressure and reducing the risk of cardiovascular complications. The compound's efficacy and safety have been subjects of extensive research, with studies highlighting its potential as a superior alternative in the treatment of hypertension.
Recent advancements in pharmacokinetics have revealed that N-Ethyl Azilsartan Medoxomil exhibits improved bioavailability and prolonged half-life compared to its parent compound, Azilsartan Medoxomil. This enhancement is attributed to the introduction of an ethyl group, which modulates metabolic pathways and reduces renal clearance. Such improvements translate into more consistent therapeutic effects, allowing for less frequent dosing and enhanced patient compliance.
The compound's pharmacological properties have been further explored in clinical trials, where it demonstrated significant reductions in systolic and diastolic blood pressure without causing notable adverse effects. Unlike some ARBs, N-Ethyl Azilsartan Medoxomil does not exhibit significant interactions with other cardiovascular drugs, making it a versatile option for patients on multiple medication regimens. Additionally, its lack of teratogenic effects makes it a suitable choice for long-term use in both adult and elderly populations.
Emerging research also suggests that N-Ethyl Azilsartan Medoxomil may have additional benefits beyond blood pressure control. Studies indicate that the compound can attenuate inflammation and oxidative stress, which are key pathological mechanisms in various cardiovascular diseases. This dual-action profile positions N-Ethyl Azilsartan Medoxomil as a potential therapeutic agent not only for hypertension but also for related conditions such as atherosclerosis and heart failure.
The synthesis of N-Ethyl Azilsartan Medoxomil involves sophisticated chemical methodologies that ensure high purity and yield. The process typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced catalytic systems has enabled researchers to optimize reaction conditions, minimizing byproducts and maximizing efficiency. These advancements in synthetic chemistry contribute to the cost-effective production of the compound, making it more accessible for widespread clinical use.
In conclusion, N-Ethyl Azilsartan Medoxomil (CAS No. 1417576-01-2) represents a cutting-edge therapeutic agent with substantial benefits over conventional antihypertensive medications. Its enhanced pharmacokinetic properties, coupled with its favorable safety profile, make it an attractive option for patients suffering from hypertension and related cardiovascular disorders. As ongoing research continues to uncover additional therapeutic applications, the role of N-Ethyl Azilsartan Medoxomil in modern medicine is poised to expand significantly.
1417576-01-2 (N-Ethyl Azilsartan Medoxomil) 関連製品
- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)
- 1150618-10-2(5-Fluoro-2-methoxymethyl-pyrimidin-4-ol)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)
- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)
- 2171940-61-5(2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol)
- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)
- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)
- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)




